2-{2-[4-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]-2-oxoethyl}-6-phenylpyridazin-3(2H)-one
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Overview
Description
2-{2-[4-(4-METHOXYPHENYL)-1H,4H,5H,6H,7H-IMIDAZO[4,5-C]PYRIDIN-5-YL]-2-OXOETHYL}-6-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound characterized by its unique structure, which includes an imidazo[4,5-c]pyridine core, a methoxyphenyl group, and a dihydropyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(4-METHOXYPHENYL)-1H,4H,5H,6H,7H-IMIDAZO[4,5-C]PYRIDIN-5-YL]-2-OXOETHYL}-6-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[4,5-c]pyridine core, followed by the introduction of the methoxyphenyl group and the dihydropyridazinone moiety. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product. The preparation method must be scalable and cost-effective to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(4-METHOXYPHENYL)-1H,4H,5H,6H,7H-IMIDAZO[4,5-C]PYRIDIN-5-YL]-2-OXOETHYL}-6-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
2-{2-[4-(4-METHOXYPHENYL)-1H,4H,5H,6H,7H-IMIDAZO[4,5-C]PYRIDIN-5-YL]-2-OXOETHYL}-6-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-{2-[4-(4-METHOXYPHENYL)-1H,4H,5H,6H,7H-IMIDAZO[4,5-C]PYRIDIN-5-YL]-2-OXOETHYL}-6-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: These compounds share structural similarities and exhibit antioxidant and antimicrobial properties.
N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives: These compounds are known for their antibacterial activity against Gram-positive bacteria.
Uniqueness
2-{2-[4-(4-METHOXYPHENYL)-1H,4H,5H,6H,7H-IMIDAZO[4,5-C]PYRIDIN-5-YL]-2-OXOETHYL}-6-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H23N5O3 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-[2-[4-(4-methoxyphenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl]-2-oxoethyl]-6-phenylpyridazin-3-one |
InChI |
InChI=1S/C25H23N5O3/c1-33-19-9-7-18(8-10-19)25-24-21(26-16-27-24)13-14-29(25)23(32)15-30-22(31)12-11-20(28-30)17-5-3-2-4-6-17/h2-12,16,25H,13-15H2,1H3,(H,26,27) |
InChI Key |
RIVLBYGYHMOBIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CCN2C(=O)CN4C(=O)C=CC(=N4)C5=CC=CC=C5)NC=N3 |
Origin of Product |
United States |
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